Indirubin Derivative E804

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

854171-35-0 |

|---|---|

Molecular Formula |

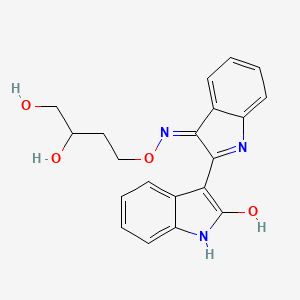

C20H19N3O4 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol |

InChI |

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18- |

InChI Key |

TWOSIFOFWWXXIG-NKFKGCMQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N/OCCC(CO)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Indirubin Derivative E804: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a bis-indole alkaloid, is the active component isolated from the traditional Chinese medicine formulation Danggui Longhui Wan, historically used to treat chronic myelocytic leukemia. While effective, natural indirubin suffers from poor solubility and bioavailability. This has spurred the development of synthetic derivatives to improve its pharmacological properties. Indirubin-3′-(2,3 dihydroxypropyl)-oximether, known as E804, is one such derivative that has demonstrated potent anti-cancer and anti-inflammatory activities. E804 is a multi-target agent that exerts its effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide provides an in-depth technical overview of the core mechanisms of action of E804, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanisms of Action

E804's anti-neoplastic activity stems from its ability to inhibit multiple protein kinases that are crucial for tumor growth and survival. The primary mechanisms identified are the inhibition of the Src-STAT3 and VEGFR-2 signaling pathways.

Inhibition of the Src-STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting the expression of genes involved in cell proliferation and survival. E804 potently blocks this pathway by directly targeting c-Src, a key upstream kinase that phosphorylates and activates STAT3.[1][2][3]

The mechanism proceeds as follows:

-

Direct Src Inhibition : E804 acts as an ATP-competitive inhibitor of the c-Src kinase.[4] This prevents Src from phosphorylating its downstream targets.

-

Prevention of STAT3 Activation : By inhibiting Src, E804 prevents the tyrosyl phosphorylation of STAT3.[3] This is a critical step for STAT3 activation, dimerization, and subsequent translocation to the nucleus.[5]

-

Downregulation of Target Genes : In its inactive, unphosphorylated state, STAT3 cannot bind to DNA. This leads to the transcriptional repression of its target genes, which include key anti-apoptotic proteins such as Mcl-1 and Survivin, and cell cycle regulators like c-Myc and Cyclin D1.[2][6]

-

Induction of Apoptosis : The suppression of anti-apoptotic proteins sensitizes cancer cells to programmed cell death.[2][7]

dot

References

- 1. Indirubin-3′-(2,3 dihydroxypropyl)-oximether (E804) is a Potent Modulator of LPS-Stimulated Macrophage Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. open.clemson.edu [open.clemson.edu]

- 4. Indirubin derivative E804 inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of STAT3 Expression and Signaling in Resveratrol-Differentiated Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E804 induces growth arrest, differentiation and apoptosis of glioblastoma cells by blocking Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

E804: A Multi-Targeted Kinase Inhibitor with Potent Anti-Cancer Activity

An In-depth Technical Guide on the Biological Activity of E804 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

E804, an indirubin derivative, has emerged as a promising small molecule inhibitor with significant anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of E804 in cancer cells, with a focus on its mechanisms of action, effects on cell signaling pathways, and its impact on cell viability, apoptosis, and cell cycle progression. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Indirubins are naturally occurring compounds that have been used in traditional medicine and have shown a range of biological activities. E804, a synthetic derivative, has been engineered to enhance its therapeutic potential. Studies have demonstrated that E804 exerts its anti-tumor effects through the inhibition of multiple kinases involved in critical cancer-related signaling pathways, including Signal Transducer and Activator of Transcription 3 (STAT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] This multi-targeted approach makes E804 a compelling candidate for further investigation and development.

Core Biological Activities of E804 in Cancer Cells

E804 exhibits a range of anti-cancer activities, primarily through the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis.

Inhibition of Cell Viability

E804 has been shown to reduce the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of E804 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U251 | Glioblastoma | Data to be extracted from Liu X, et al. (2015) | [2] |

| U87 | Glioblastoma | Data to be extracted from Liu X, et al. (2015) | [2] |

| MDA-MB-231 | Breast Cancer | Data to be extracted from relevant primary literature | |

| PC-3 | Prostate Cancer | Data to be extracted from relevant primary literature | |

| CT-26 | Colon Cancer | Data to be extracted from relevant primary literature |

Note: The specific IC50 values for cell viability need to be extracted from the full text of the cited primary research articles. The provided citations indicate the relevant studies for this data.

Induction of Apoptosis

A key mechanism of E804's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins. In breast cancer cells, treatment with E804 has been shown to lead to a significant increase in apoptosis.

Table 2: Apoptotic Effects of E804 on Cancer Cells

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) | Citation |

| U251 | E804 (Concentration) | Data to be extracted from Liu X, et al. (2015) | Data to be extracted from Liu X, et al. (2015) | Data to be extracted from Liu X, et al. (2015) | [2] |

| U87 | E804 (Concentration) | Data to be extracted from Liu X, et al. (2015) | Data to be extracted from Liu X, et al. (2015) | Data to be extracted from Liu X, et al. (2015) | [2] |

| MDA-MB-231 | E804 (Concentration) | Data to be extracted from relevant primary literature | Data to be extracted from relevant primary literature | Data to be extracted from relevant primary literature |

Note: Quantitative data from flow cytometry analysis (e.g., Annexin V/PI staining) is required to populate this table and should be sourced from the full text of the indicated publications.

Cell Cycle Arrest

E804 has also been observed to interfere with the normal progression of the cell cycle, leading to arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating.

Table 3: Effect of E804 on Cell Cycle Distribution in Cancer Cells

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Citation |

| U251 | E804 (Concentration) | Data to be extracted from Liu X, et al. (2015) | Data to be extracted from Liu X, et al. (2015) | Data to be extracted from Liu X, et al. (2015) | [2] |

| U87 | E804 (Concentration) | Data to be extracted from Liu X, et al. (2015) | Data to be extracted from Liu X, et al. (2015) | Data to be extracted from Liu X, et al. (2015) | [2] |

| MDA-MB-231 | E804 (Concentration) | Data to be extracted from relevant primary literature | Data to be extracted from relevant primary literature | Data to be extracted from relevant primary literature |

Note: The percentage of cells in each phase of the cell cycle, as determined by flow cytometry of propidium iodide-stained cells, should be obtained from the full text of the relevant primary research articles.

Signaling Pathways Modulated by E804

E804's anti-cancer effects are mediated through its interaction with and inhibition of key signaling pathways that are often dysregulated in cancer.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a common feature in many cancers, promoting tumor growth and survival. E804 has been shown to be a potent inhibitor of the STAT3 signaling pathway.[1][2] It achieves this, in part, by directly inhibiting the activity of Src kinase, an upstream activator of STAT3.[1] This inhibition leads to a reduction in the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins like Mcl-1 and Survivin.[1]

Caption: E804 inhibits the STAT3 signaling pathway by targeting Src kinase.

Inhibition of the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key driver of angiogenesis. E804 has been identified as an inhibitor of VEGFR-2 signaling. By inhibiting VEGFR-2, E804 can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.

Caption: E804 disrupts angiogenesis by inhibiting the VEGFR-2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the study of E804's biological activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of E804 (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

-

Cell Treatment: Treat cancer cells with E804 at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

-

Cell Treatment: Treat cancer cells with E804 at the desired concentrations.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Conclusion

E804 is a potent, multi-targeted kinase inhibitor that demonstrates significant anti-cancer activity in a range of cancer cell types. Its ability to inhibit key signaling pathways, such as STAT3 and VEGFR-2, leads to a reduction in cell viability, a potent induction of apoptosis, and cell cycle arrest. The data presented in this technical guide, while highlighting the need for further extraction of specific quantitative values from primary literature, underscores the therapeutic potential of E804. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of oncology and developing novel and effective cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of E804.

References

Indirubin E804: A Technical Guide to its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin E804, a synthetic derivative of the natural compound indirubin, has emerged as a potent multi-kinase inhibitor with significant anti-cancer and anti-angiogenic properties. This technical guide provides an in-depth overview of the core signaling pathways modulated by Indirubin E804, including the STAT3, GSK-3β, Src, VEGFR-2, and IGF1R pathways. Detailed experimental protocols for key assays used to characterize the inhibitory effects of Indirubin E804 are presented, along with a summary of its quantitative inhibitory activities. Visual diagrams of the targeted signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its mechanism of action.

Introduction

Indirubin, a bioactive component of the traditional Chinese medicine Danggui Longhui Wan, has a long history of use in the treatment of chronic myelogenous leukemia.[1] Modern scientific investigation has revealed that indirubin and its derivatives exert their therapeutic effects through the inhibition of various protein kinases. Indirubin E804 is a synthesized analog designed for improved pharmacological properties.[1] This compound has been shown to potently block critical signaling cascades involved in cell proliferation, survival, and angiogenesis, making it a promising candidate for further drug development.[2][3]

Mechanism of Action and Targeted Signaling Pathways

Indirubin E804 functions as an ATP-competitive inhibitor of several key protein kinases. Its primary targets include signaling pathways that are frequently dysregulated in cancer and other proliferative diseases.

Src-STAT3 Signaling Pathway

A pivotal mechanism of Indirubin E804's anti-tumor activity is its potent inhibition of the Src-STAT3 signaling pathway.[1][3] Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a common feature in many human cancers, promoting the expression of genes involved in cell survival and proliferation.[1][3] Indirubin E804 directly inhibits the kinase activity of c-Src, an upstream activator of STAT3.[3][4] This inhibition leads to a reduction in the tyrosine phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and DNA binding activity.[3] Consequently, the expression of STAT3 target genes, such as the anti-apoptotic proteins Mcl-1 and Survivin, is downregulated, leading to the induction of apoptosis in cancer cells.[1]

Glycogen Synthase Kinase-3β (GSK-3β) Pathway

Indirubins are potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.[5] While specific detailed studies on Indirubin E804's interaction with GSK-3β are less prevalent than for STAT3, the inhibitory activity is a known characteristic of the indirubin chemical scaffold.[5] Inhibition of GSK-3β can contribute to the anti-proliferative effects of Indirubin E804.

Anti-Angiogenic Effects via VEGFR-2 Inhibition

Indirubin E804 exhibits significant anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[2] Indirubin E804 directly inhibits the kinase activity of VEGFR-2, thereby blocking the downstream signaling cascades, including the AKT and ERK pathways.[2] This inhibition results in the suppression of endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[2]

Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibition

Indirubin E804 is also a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and survival.[6] The IGF-1R signaling pathway plays a significant role in the development and progression of many cancers. By inhibiting IGF-1R, Indirubin E804 can further contribute to its anti-proliferative and pro-apoptotic effects.

Quantitative Data Presentation

The inhibitory potency of Indirubin E804 against its various kinase targets has been quantified in several studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target Kinase | IC50 Value (µM) | Cell Line / Assay System | Reference |

| c-Src | 0.43 | In vitro kinase assay | [1][3][4] |

| VEGFR-2 | 0.95 | HTScan® VEGFR-2 kinase assay kit | [2] |

| IGF-1R | 0.65 | In vitro kinase assay | [6] |

| CDK1/cyclin B | 1.65 | In vitro kinase assay | [1] |

| CDK2/cyclin A | 0.54 | In vitro kinase assay | [1] |

| CDK1/cyclin E | 0.21 | In vitro kinase assay | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of Indirubin E804.

In Vitro Kinase Assays

4.1.1. c-Src Kinase Assay

This protocol is adapted from studies investigating the direct inhibitory effect of Indirubin E804 on c-Src kinase activity.[3][4]

-

Objective: To determine the IC50 of Indirubin E804 for c-Src kinase.

-

Materials:

-

Cell line with high c-Src expression (e.g., MDA-MB-468 breast cancer cells).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-c-Src antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Kinase assay buffer (e.g., 20 mM MOPS pH 7.0, 10 mM MgCl2, 1 mM DTT).

-

Exogenous substrate (e.g., enolase).

-

[γ-32P]ATP.

-

Indirubin E804 stock solution (in DMSO).

-

SDS-PAGE gels and Western blotting apparatus.

-

Phosphorimager or autoradiography film.

-

-

Procedure:

-

Lyse cells and quantify protein concentration.

-

Immunoprecipitate c-Src from 800 µg of cell lysate using an anti-c-Src antibody and Protein A/G agarose beads.

-

Wash the immunocomplexes extensively with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer.

-

Pre-incubate the immunocomplexes with varying concentrations of Indirubin E804 (or DMSO vehicle control) for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the exogenous substrate (e.g., enolase) and [γ-32P]ATP.

-

Incubate for 20 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

-

4.1.2. VEGFR-2 Kinase Assay

This protocol is based on the use of a commercial kinase assay kit to measure the inhibitory effect of Indirubin E804 on VEGFR-2.[2]

-

Objective: To determine the IC50 of Indirubin E804 for VEGFR-2 kinase.

-

Materials:

-

HTScan® VEGFR-2 kinase assay kit (or equivalent), which includes recombinant VEGFR-2, substrate peptide, and ATP.

-

Indirubin E804 stock solution (in DMSO).

-

Stop buffer (e.g., 50 mM EDTA, pH 8).

-

Microplate reader.

-

-

Procedure:

-

In a 96-well plate, incubate 12.5 µL of the 4x reaction cocktail containing 100 ng of VEGFR-2 with 12.5 µL of varying concentrations of Indirubin E804 for 5 minutes at room temperature.

-

Add 25 µL of 2x ATP/substrate peptide cocktail to initiate the reaction.

-

Incubate at room temperature for 30 minutes.

-

Add 50 µL of stop buffer to terminate the reaction.

-

Measure the signal according to the kit manufacturer's instructions (e.g., luminescence or fluorescence).

-

Calculate the percentage of inhibition for each concentration of Indirubin E804 and determine the IC50 value.

-

Cell-Based Assays

4.2.1. Cell Proliferation Assay (MTS Assay)

This protocol describes the assessment of Indirubin E804's effect on the proliferation of human umbilical vein endothelial cells (HUVECs).[2]

-

Objective: To evaluate the dose-dependent effect of Indirubin E804 on HUVEC proliferation.

-

Materials:

-

HUVECs.

-

Endothelial cell growth medium (EGM).

-

96-well plates.

-

Indirubin E804 stock solution (in DMSO).

-

Vascular Endothelial Growth Factor (VEGF).

-

MTS assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Microplate reader.

-

-

Procedure:

-

Seed HUVECs in 96-well plates and allow them to attach overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with varying concentrations of Indirubin E804 (e.g., 0-10 µM) in the presence of a proliferation-inducing concentration of VEGF (e.g., 10 ng/mL).

-

Incubate for 24-72 hours.

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

-

4.2.2. Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details a method to assess the effect of Indirubin E804 on the migration of HUVECs.[2][7]

-

Objective: To determine the effect of Indirubin E804 on VEGF-induced HUVEC migration.

-

Materials:

-

HUVECs.

-

24-well plates pre-coated with 0.1% gelatin.

-

p200 pipette tip.

-

Indirubin E804 stock solution (in DMSO).

-

VEGF.

-

Inverted microscope with a camera.

-

Image analysis software.

-

-

Procedure:

-

Grow HUVECs to full confluence in 24-well plates.

-

Create a scratch in the cell monolayer using a p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh low-serum medium containing VEGF (e.g., 10 ng/mL) and varying concentrations of Indirubin E804 (e.g., 0-10 µM).

-

Capture images of the scratch at 0 hours and after a defined period (e.g., 16-24 hours).

-

Measure the width of the scratch at multiple points for each condition.

-

Calculate the percentage of wound closure and compare the treated groups to the vehicle control.

-

4.2.3. In Vitro Angiogenesis (Tube Formation) Assay

This protocol describes how to evaluate the effect of Indirubin E804 on the ability of HUVECs to form capillary-like structures.[2]

-

Objective: To assess the inhibitory effect of Indirubin E804 on in vitro angiogenesis.

-

Materials:

-

HUVECs.

-

Matrigel (growth factor reduced).

-

Pre-chilled 24-well plates.

-

Indirubin E804 stock solution (in DMSO).

-

VEGF.

-

Inverted microscope with a camera.

-

Image analysis software.

-

-

Procedure:

-

Thaw Matrigel at 4°C overnight.

-

Coat the wells of a pre-chilled 24-well plate with 150 µL of Matrigel and incubate at 37°C for 45 minutes to allow for solidification.

-

Resuspend HUVECs (e.g., 4 x 10^4 cells) in EGM containing VEGF and varying concentrations of Indirubin E804.

-

Seed the cell suspension onto the solidified Matrigel.

-

Incubate at 37°C in a humidified 5% CO2 atmosphere for 16 hours.

-

Visualize the tube formation using an inverted microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

4.2.4. Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines a method for detecting apoptosis in cancer cells treated with Indirubin E804 using flow cytometry.[8][9]

-

Objective: To quantify the induction of apoptosis by Indirubin E804.

-

Materials:

-

Cancer cell line (e.g., MDA-MB-468, DU145).

-

6-well plates.

-

Indirubin E804 stock solution (in DMSO).

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

-

-

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of Indirubin E804 (e.g., 1-10 µM) for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key signaling proteins following treatment with Indirubin E804.[2][3]

-

Objective: To assess the effect of Indirubin E804 on the phosphorylation of STAT3, Src, VEGFR-2, AKT, and ERK.

-

Materials:

-

Relevant cell line (e.g., HUVECs, MDA-MB-468).

-

Indirubin E804 stock solution (in DMSO).

-

Stimulating agent if required (e.g., VEGF for HUVECs).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting apparatus.

-

PVDF membranes.

-

Primary antibodies specific for phosphorylated and total forms of STAT3, Src, VEGFR-2, AKT, and ERK.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagent.

-

Imaging system.

-

-

Procedure:

-

Culture cells and treat with Indirubin E804 for the desired time (e.g., 30 minutes to 1 hour). If applicable, stimulate with a growth factor like VEGF for a short period before lysis.

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody for the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

-

STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is for determining the effect of Indirubin E804 on the DNA binding activity of STAT3.[3]

-

Objective: To assess whether Indirubin E804 inhibits the DNA binding of STAT3 in cancer cells.

-

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468).

-

Indirubin E804 stock solution (in DMSO).

-

Nuclear extraction kit or buffers.

-

32P-labeled high-affinity sis-inducible element (hSIE) probe.

-

Poly(dI-dC).

-

Binding buffer.

-

Non-denaturing polyacrylamide gel.

-

Autoradiography film or phosphorimager.

-

-

Procedure:

-

Treat cells with Indirubin E804 (e.g., 10 µM) for a specified time (e.g., 24 hours).

-

Prepare nuclear extracts from the treated and control cells.

-

Incubate the nuclear extracts with the 32P-labeled hSIE probe in the presence of poly(dI-dC) in a binding buffer.

-

For supershift analysis, a STAT3-specific antibody can be added to the reaction.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

A decrease in the shifted band in the Indirubin E804-treated lanes indicates inhibition of STAT3 DNA binding activity.

-

Conclusion

Indirubin E804 is a multi-targeted kinase inhibitor with a well-defined mechanism of action against several key signaling pathways implicated in cancer and angiogenesis. Its ability to potently inhibit Src-STAT3, VEGFR-2, and IGF-1R signaling, among others, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Indirubin E804 and other novel kinase inhibitors. Further research will be crucial to fully elucidate its clinical utility and to develop it as a potential therapeutic agent for a range of proliferative diseases.

References

- 1. tekhelet.com [tekhelet.com]

- 2. Indirubin derivative E804 inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Indirubin inhibits cell proliferation, migration, invasion and angiogenesis in tumor-derived endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

E804 as a STAT3 Signaling Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, frequently found to be constitutively activated in a wide array of human cancers, including glioblastoma. Its role in promoting cell proliferation, survival, and angiogenesis makes it a compelling target for therapeutic intervention. E804, a synthetic derivative of indirubin, has emerged as a potent inhibitor of the STAT3 signaling pathway. This document provides a comprehensive technical overview of E804, detailing its mechanism of action, quantitative inhibitory effects, and the experimental protocols used to characterize its activity. E804 exerts its anti-tumor effects, at least in part, by inhibiting an upstream kinase of STAT3, leading to the induction of apoptosis and growth arrest in cancer cells.

Introduction to STAT3 Signaling

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in gene expression programs controlling cell proliferation, differentiation, and apoptosis. In a canonical signaling cascade, cytokines or growth factors bind to their cognate receptors, leading to the activation of Janus kinases (JAKs) or other non-receptor tyrosine kinases like c-Src. These kinases then phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event triggers the homodimerization of STAT3 monomers via reciprocal SH2 domain interactions. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. Dysregulation of this pathway, leading to the persistent activation of STAT3, is a hallmark of many cancers and is associated with poor prognosis.

E804: Mechanism of Action

E804 is an indirubin derivative that indirectly inhibits STAT3 signaling.[1] Studies have demonstrated that E804 does not directly target the STAT3 protein itself but rather inhibits the kinase activity of c-Src, an upstream activator of STAT3.[1] By inhibiting c-Src, E804 effectively blocks the tyrosine phosphorylation of STAT3, a crucial step for its activation.[1] The subsequent downstream effects of this inhibition include the reduced expression of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, and the activation of Caspase 3, ultimately leading to apoptosis in cancer cells.[1] The direct role of STAT3 in mediating the effects of E804 is underscored by the finding that overexpression of a constitutively active form of STAT3 (STAT3C) can rescue glioblastoma cells from E804-induced apoptosis.[1]

Quantitative Data

The inhibitory activity of E804 has been quantified in various assays, providing insights into its potency.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 0.43 µM | In vitro kinase assay | c-Src | [1] |

While studies have shown that E804 significantly inhibits the growth of U251 and U87 glioblastoma cell lines, specific IC50 values for cell viability have not been reported in the reviewed literature.[1] However, significant growth inhibition and induction of differentiation have been observed at a concentration of 5 µM.[1]

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.

Caption: Canonical STAT3 Signaling Pathway.

Caption: E804 Mechanism of Action on the STAT3 Pathway.

Caption: Experimental Workflow for E804 Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of E804.

Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline for assessing the effect of E804 on the viability of glioblastoma cell lines.

-

Cell Seeding: Plate glioblastoma cells (e.g., U251, U87) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of E804 in culture medium. Remove the existing medium from the wells and add 100 µL of the E804 dilutions. Include wells with vehicle control (e.g., DMSO) at the same final concentration as in the highest E804 concentration wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT/CCK-8 Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of E804 concentration to determine the IC50 value.

In vitro c-Src Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of E804 on c-Src kinase activity.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant active c-Src enzyme, a suitable substrate (e.g., a synthetic peptide), and the kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of E804 or vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each E804 concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of E804 concentration.

Western Blot Analysis for STAT3 Phosphorylation

This protocol describes the detection of changes in STAT3 phosphorylation and downstream target proteins in response to E804 treatment.

-

Cell Lysis: After treating cells with E804 as described in the cell viability assay, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, Bcl-xL, Mcl-1, cleaved Caspase 3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of the proteins of interest to the loading control.

Conclusion

E804 represents a promising therapeutic candidate for cancers characterized by aberrant STAT3 signaling, such as glioblastoma. Its well-defined mechanism of action, involving the inhibition of the upstream kinase c-Src, provides a clear rationale for its anti-tumor activity. The induction of apoptosis and inhibition of cell growth in glioblastoma cell lines highlight its potential clinical utility. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of E804. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this potent STAT3 signaling inhibitor.

References

The Anti-inflammatory Effects of E804 Indirubin Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indirubin, a natural bis-indole alkaloid, and its derivatives have long been investigated for their therapeutic potential. Among these, the synthetic indirubin derivative E804, chemically known as Indirubin-3′-(2,3 dihydroxypropyl)-oximether, has emerged as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory effects of E804, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. E804 exerts its effects through the modulation of critical inflammatory signaling pathways, including STAT3, NF-κB, and MAPK, leading to the suppression of pro-inflammatory mediators. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1] The indirubin family of compounds, originally derived from traditional Chinese medicine, has shown promise in modulating inflammatory processes.[1][2] E804, a synthetic derivative of indirubin, has been specifically designed for improved pharmacological properties and demonstrates significant anti-inflammatory activity.[2] This guide will delve into the technical details of E804's anti-inflammatory properties.

Mechanism of Action

E804's anti-inflammatory effects are primarily attributed to its ability to inhibit key signaling pathways that orchestrate the inflammatory response.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in cytokine signaling and has been identified as a key target of E804.[1][3] E804 has been shown to directly inhibit c-Src kinase activity, which is an upstream activator of STAT3.[3] By inhibiting c-Src, E804 prevents the phosphorylation and subsequent activation of STAT3, leading to the downregulation of STAT3 target genes involved in inflammation and cell survival.[3][4]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on indirubin, the parent compound of E804, have demonstrated the inhibition of NF-κB activation.[3] Indirubin has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By stabilizing IκBα, indirubin and its derivatives like E804 effectively block the nuclear translocation and transcriptional activity of NF-κB.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators. Indirubin has been shown to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This inhibition of MAPK signaling further contributes to the overall anti-inflammatory profile of indirubin derivatives such as E804.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indirubin-3'-(2,3 dihydroxypropyl)-oximether (E804) is a potent modulator of LPS-stimulated macrophage functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

E804: A Preclinical c-Src Kinase Inhibitor with Anti-Angiogenic and Anti-Tumor Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E804 is a synthetically derived indirubin, a class of compounds known for their kinase inhibitory activity. Preclinical evidence demonstrates that E804 is a potent, reversible, and ATP-competitive inhibitor of c-Src kinase, a non-receptor tyrosine kinase frequently implicated in oncogenesis. Beyond its primary target, E804 exhibits a multi-kinase inhibitory profile, also targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). This dual action on both tumor cell proliferation and angiogenesis signaling pathways has positioned E804 as a compound of interest in preclinical cancer research. This document provides a comprehensive overview of the available technical data on E804, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a summary of its preclinical anti-cancer efficacy. Notably, extensive searches of publicly available clinical trial databases have not identified any registered clinical studies for E804, suggesting its development is currently confined to the preclinical stage.

Mechanism of Action: A Multi-Targeted Approach

E804 exerts its anti-cancer effects through the inhibition of several key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.

1. Inhibition of c-Src Kinase and Downstream Signaling:

As a primary target, E804 directly inhibits the kinase activity of c-Src. c-Src is a pivotal proto-oncogene that, when activated, phosphorylates a multitude of downstream substrates, leading to the activation of pathways involved in cell proliferation, survival, migration, and invasion. By inhibiting c-Src, E804 disrupts these oncogenic signaling cascades.

2. Attenuation of the STAT3 Signaling Pathway:

E804 has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is often constitutively activated in cancer and plays a critical role in tumor cell survival and proliferation. The inhibition of STAT3 signaling by E804 is likely a consequence of its upstream inhibition of c-Src, a known activator of STAT3.

3. Blockade of Angiogenesis through VEGFR-2 Inhibition:

A crucial aspect of E804's anti-tumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. E804 achieves this by directly inhibiting the kinase activity of VEGFR-2, the primary receptor for the pro-angiogenic factor VEGF. This inhibition leads to a downstream blockade of the AKT and ERK signaling pathways in endothelial cells.

The interconnectedness of these pathways highlights E804's multi-faceted approach to cancer therapy.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of E804

| Target Kinase | Assay Type | Potency (IC50/EC50) | Reference |

| c-Src | Kinase Activity | Not Reported | [1] |

| VEGFR-2 | Kinase Activity | Not Reported | [1] |

| CDK1/cyclin B | Kinase Activity | Not Reported | [1] |

| CDK2/cyclin A | Kinase Activity | Not Reported | [1] |

| CDK2/cyclin E | Kinase Activity | Not Reported | [1] |

Table 2: In Vitro Cellular Activity of E804

| Cell Line | Assay | Effect | Concentration | Reference |

| HUVECs | Proliferation | Inhibition | 0.4 - 40 µM | [2] |

| HUVECs | Migration | Inhibition | 0.4 - 40 µM | [2] |

| HUVECs | Tube Formation | Inhibition | 0.4 - 40 µM | [2] |

| Rat Aortic Rings | Microvessel Sprouting | Complete Suppression | 4 µM | [2] |

| CT-26 (murine colon carcinoma) | In vivo tumor growth | Inhibition | Not Specified (Intratumoral injection) | [3] |

| Zebrafish Embryos | Subintestinal Vessel Formation | Inhibition | 0.04 - 10 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic and anti-tumor effects of E804.

In Vitro c-Src Kinase Inhibition Assay (General Protocol)

While a specific protocol for E804 is not published, a general method for assessing c-Src kinase inhibition is as follows:

Materials:

-

Recombinant human c-Src enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (with a tracer amount of [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

c-Src substrate (e.g., poly(Glu,Tyr) 4:1)

-

E804 dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter mats or luminescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant c-Src enzyme, and the substrate.

-

Add varying concentrations of E804 (typically in a serial dilution) or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose filter mats, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced.

-

Calculate the percentage of inhibition for each E804 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Matrigel® Basement Membrane Matrix

-

96-well tissue culture plates

-

VEGF (Vascular Endothelial Growth Factor)

-

E804 dissolved in DMSO

-

Calcein AM (for visualization)

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Treat the cells with a final concentration of VEGF (e.g., 20 ng/mL) and varying concentrations of E804 or DMSO (vehicle control).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

After incubation, stain the cells with Calcein AM for visualization.

-

Capture images of the tube-like structures using an inverted fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo CT-26 Syngeneic Tumor Model

This model is used to evaluate the anti-tumor efficacy of E804 in an immunocompetent mouse model.[4]

References

- 1. Indirubin derivative E804 inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An indirubin derivative, E804, exhibits potent angiosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

An In-depth Technical Guide on the Indirubin Derivative E804 and its Inhibition of VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the indirubin derivative E804, focusing on its mechanism of action as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Indirubin, a natural bis-indole alkaloid, and its derivatives have garnered significant interest in oncology for their anti-proliferative and anti-angiogenic properties. E804, a synthetically modified indirubin, has demonstrated significant potential in targeting key signaling pathways involved in tumor angiogenesis. This document details the inhibitory effects of E804 on VEGFR-2, presenting quantitative data from various in vitro and in vivo studies. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR/Flk-1), are key regulators of this process. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.

Indirubin, the active component of the traditional Chinese medicine Danggui Longhui Wan, has been shown to possess anti-leukemic properties.[3] Extensive research has led to the synthesis of numerous indirubin derivatives with improved pharmacological profiles. Among these, the this compound has emerged as a multi-targeting kinase inhibitor with potent anti-cancer activities.[1][3] E804 has been shown to inhibit cyclin-dependent kinases (CDKs), Src kinase, and Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][3] This guide focuses specifically on the role of E804 as an inhibitor of VEGFR-2 and its subsequent anti-angiogenic effects.

Mechanism of Action: E804 Inhibition of VEGFR-2 Signaling

E804 exerts its anti-angiogenic effects by directly targeting the VEGFR-2 signaling pathway. In vascular endothelial cells, E804 has been shown to inhibit the phosphorylation of VEGFR-2 in a concentration-dependent manner.[1] This inhibition of VEGFR-2 activation subsequently blocks downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MEK/Extracellular signal-regulated kinase (ERK) pathways, which are crucial for endothelial cell proliferation and survival.[1]

dot

Caption: VEGFR-2 signaling pathway and the inhibitory action of E804.

Quantitative Data on E804 Activity

The inhibitory effects of E804 on various aspects of angiogenesis have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Angiogenesis by E804

| Assay | Cell Type | Treatment | Concentration Range (µM) | Observed Effect | Citation |

| Cell Proliferation (MTS Assay) | HUVEC | VEGF-stimulated | 0 - 10 | Concentration-dependent reduction in cell proliferation. | [1] |

| Cell Migration (Wound Healing Assay) | HUVEC | VEGF-stimulated | 0 - 10 | Concentration-dependent inhibition of cell migration. | [1] |

| Tube Formation Assay | HUVEC | VEGF-stimulated | 0.5 - 10 | Significant reduction in tubule formation in a concentration-dependent manner. | [1] |

| VEGFR-2 Phosphorylation | HUVEC | VEGF-stimulated | 1 - 10 | Inhibition of VEGFR-2 phosphorylation. | [1] |

| Akt Phosphorylation | HUVEC | VEGF-stimulated | 1 - 10 | Reduction of Akt phosphorylation. | [1] |

| ERK Phosphorylation | HUVEC | VEGF-stimulated | 1 - 10 | Reduction of ERK phosphorylation. | [1] |

Note: A specific IC50 value for the direct enzymatic inhibition of VEGFR-2 by E804 is not currently available in the public domain. The data presented reflects the effective concentrations observed in cellular assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro VEGFR-2 Kinase Assay (General Protocol)

While a specific protocol for E804 has not been published, a general protocol for assessing VEGFR-2 kinase inhibition is as follows:

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

E804 or other test compounds dissolved in DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of E804 in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In a 96-well plate, add the VEGFR-2 enzyme and the substrate to each well.

-

Add the serially diluted E804 or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each E804 concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

HUVEC Proliferation Assay (MTS Assay)

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

VEGF

-

E804

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well plates

-

-

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 2% FBS.

-

Allow the cells to attach overnight.

-

Starve the cells in a serum-free medium for 6 hours.

-

Treat the cells with various concentrations of E804 (0-10 µM) in the presence of VEGF (e.g., 20 ng/mL).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

-

Endothelial Cell Migration Assay (Wound Healing Assay)

-

Reagents and Materials:

-

HUVECs

-

EGM with 2% FBS

-

VEGF

-

E804

-

6-well plates

-

200 µL pipette tip

-

-

Procedure:

-

Seed HUVECs in 6-well plates and grow to confluence.

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing various concentrations of E804 (0-10 µM) and VEGF (e.g., 20 ng/mL).

-

Capture images of the scratch at 0 hours.

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

-

After 12-24 hours, capture images of the same fields.

-

Quantify the migration by measuring the area of the wound closure using image analysis software (e.g., ImageJ).

-

Matrigel Tube Formation Assay

-

Reagents and Materials:

-

HUVECs

-

EGM with 2% FBS

-

VEGF

-

E804

-

Matrigel (growth factor reduced)

-

96-well plates

-

-

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Harvest HUVECs and resuspend them in a medium containing various concentrations of E804 (0.5-10 µM) and VEGF (e.g., 20 ng/mL).

-

Seed 1.5 x 10⁴ cells onto the solidified Matrigel.

-

Incubate at 37°C in a 5% CO₂ incubator for 6-18 hours.

-

Visualize and photograph the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring the total tube length or the number of branch points using image analysis software.

-

In Vivo Tumor Allograft Model

-

Reagents and Materials:

-

CT-26 murine colon carcinoma cells

-

Balb/c mice (6-8 weeks old)

-

E804

-

Vehicle control (e.g., DMSO/saline)

-

Calipers

-

-

Procedure:

-

Subcutaneously inject 1 x 10⁶ CT-26 cells into the flank of Balb/c mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer E804 (e.g., 20 mg/kg) or vehicle control via intraperitoneal or intratumoral injection daily.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31, Ki-67, and apoptosis markers).

-

dot

Caption: Experimental workflow for evaluating the anti-angiogenic effects of E804.

Conclusion

The this compound is a promising anti-angiogenic agent that effectively targets the VEGFR-2 signaling pathway. Its ability to inhibit VEGFR-2 phosphorylation and downstream signaling translates to the suppression of key endothelial cell functions, including proliferation, migration, and tube formation. Furthermore, in vivo studies have demonstrated its efficacy in inhibiting tumor growth in a colon cancer allograft model. While a direct enzymatic IC50 for VEGFR-2 is yet to be reported, the existing cellular and in vivo data strongly support the continued investigation of E804 as a potential therapeutic for cancer and other angiogenesis-dependent diseases. The detailed protocols and pathway diagrams provided in this guide aim to facilitate and standardize future research in this promising area of drug development.

References

- 1. This compound inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of VEGFR2 (vascular endothelial growth factor receptor) inhibitors--review of assay methodologies and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

E804 as a Potential Anti-Cancer Therapeutic: A Technical Overview

Introduction

An inquiry into "E804" as a potential anti-cancer therapeutic reveals a landscape of promising, yet distinct, investigational compounds. The designation "E804" is most directly associated with Indirubin derivative E804 (IDR-E804) , a preclinical agent with demonstrated anti-angiogenic and anti-tumor properties. Concurrently, the alpha-numeric naming convention is also similar to other developmental anti-cancer drugs, such as E7046 , a selective EP4 receptor antagonist that has been evaluated in a Phase I clinical trial. This technical guide will provide an in-depth overview of the core scientific findings for both of these compounds, with a primary focus on IDR-E804, supplemented with information on E7046 to provide a broader context on similarly named agents in oncology research.

Part 1: IDR-E804 (this compound)

IDR-E804 is a derivative of indirubin, the active component of a traditional Chinese herbal medicine used to treat chronic myelogenous leukemia.[1] It has been identified as a multi-kinase inhibitor with potent anti-cancer activities in various preclinical models.

Mechanism of Action

IDR-E804 exerts its anti-cancer effects through the inhibition of several key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1]

-

Inhibition of VEGFR-2 Signaling: IDR-E804 directly inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This blockade leads to a reduction in the phosphorylation of VEGFR-2 and its downstream effectors, AKT and ERK, in endothelial cells.[1] The inhibition of this pathway is central to the anti-angiogenic effects of IDR-E804, as it curtails the proliferation, migration, and tube formation of endothelial cells necessary for new blood vessel formation.[1]

-

Blockade of STAT-3 Signaling: The compound is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway in human breast and prostate cancer cells.[1] The STAT-3 pathway is a critical mediator of tumorigenesis, and its inhibition by IDR-E804 contributes to the induction of apoptosis and suppression of tumor cell proliferation.

-

Inhibition of Src Kinase: IDR-E804 directly inhibits the kinase activity of c-Src, a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis.[1]

-

Inhibition of Cyclin-Dependent Kinases (CDKs): As a member of the indirubin derivative family, IDR-E804 is also a potent inhibitor of various cyclin-dependent kinases, including Cdk1/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, which are essential for cell cycle progression.[1]

Signaling Pathways

The following diagram illustrates the primary signaling pathways targeted by IDR-E804.

Caption: Signaling pathways targeted by IDR-E804.

Preclinical Data

IDR-E804 has demonstrated significant anti-cancer activity in both in vitro and in vivo preclinical models.

In Vitro Studies:

-

Endothelial Cells: In studies using Human Umbilical Vein Endothelial Cells (HUVECs), IDR-E804 significantly inhibited VEGF-induced cell proliferation, migration, and capillary tube formation.[1] These effects were associated with decreased phosphorylation of VEGFR-2, AKT, and ERK.[1]

-

Cancer Cells: IDR-E804 has been shown to inhibit proliferation and induce apoptosis in various human cancer cells, including breast and prostate cancer lines.[1] In glioblastoma cell lines U251 and U87, treatment with the compound inhibited growth by inducing differentiation and apoptosis.[2]

In Vivo Studies: An allograft model using murine colon carcinoma CT-26 cells in BALB/c mice was used to assess the in vivo anti-angiogenic and anti-tumor activity of IDR-E804.[1]

| Parameter | Control Group | IDR-E804 Treated Group | Percentage Inhibition |

| Average Tumor Volume (mm³) | 1576 ± 260 | 798 ± 212 | ~49% |

| Average Tumor Weight (g) | 0.79 ± 0.03 | 0.42 ± 0.09 | ~47% |

| Data from a study in a CT-26 colon carcinoma allograft model at day 20.[2] |

Immunohistochemical analysis of the tumors from this study revealed that IDR-E804 treatment led to:

-

A decrease in CD31-positive microvessel density, indicating reduced angiogenesis.[1]

-

A decreased Ki-67 proliferative index.[1]

-

An increased apoptosis index.[1]

Importantly, daily treatment with IDR-E804 did not result in any significant changes in the body weight of the mice, suggesting a favorable toxicity profile in this model.[1]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, the published literature outlines the general methodologies employed.

In Vitro Angiogenesis Assays:

-

Cell Proliferation Assay: HUVECs were cultured in the presence of VEGF with or without varying concentrations of IDR-E804. Cell viability was assessed using standard methods like the MTT assay.

-

Cell Migration Assay: A wound-healing assay or a Boyden chamber assay was used to measure the effect of IDR-E804 on VEGF-induced HUVEC migration.

-

Tube Formation Assay: HUVECs were seeded on a basement membrane matrix (e.g., Matrigel) and treated with VEGF and IDR-E804. The formation of capillary-like structures was observed and quantified.

-

Western Blot Analysis: To determine the effect on signaling pathways, HUVECs were stimulated with VEGF in the presence or absence of IDR-E804. Cell lysates were then subjected to Western blotting to detect the phosphorylation status of VEGFR-2, AKT, and ERK.

In Vivo Tumor Model:

-

Cell Line and Animal Model: Murine colon carcinoma CT-26 cells were used. Syngeneic BALB/c mice were selected as the host.

-

Tumor Implantation: A suspension of CT-26 cells was injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into control (vehicle) and treatment groups. IDR-E804 was administered, for instance, via daily intratumoral injections.

-

Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

-

Immunohistochemistry: Excised tumors were fixed, sectioned, and stained for markers of angiogenesis (CD31), proliferation (Ki-67), and apoptosis (TUNEL assay).

The following diagram provides a generalized workflow for the preclinical evaluation of IDR-E804.

Caption: Generalized preclinical experimental workflow for IDR-E804.

Part 2: E7046 (EP4 Receptor Antagonist)

E7046 is a distinct investigational compound that is a selective, small-molecule antagonist of the E-type prostanoid receptor 4 (EP4).[3] Its mechanism of action is centered on modulating the tumor microenvironment to overcome immunosuppression.[4]

Mechanism of Action

Prostaglandin E2 (PGE2), often abundant in the tumor microenvironment, promotes tumor growth and immune evasion by binding to its receptors, including EP4.[4] E7046 blocks the PGE2/EP4 signaling pathway, which has several downstream effects:

-

Inhibition of Immunosuppressive Myeloid Cells: E7046 inhibits the differentiation of monocytic myeloid cells into immunosuppressive tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[4]

-

Enhancement of Anti-Tumor Immunity: By reducing the influence of immunosuppressive cells, E7046 is proposed to restore the activity of cytotoxic CD8+ T lymphocytes, thereby promoting an anti-tumor immune response.[4][5]

Clinical Trial Data

E7046 was evaluated in a first-in-human, Phase I clinical trial (NCT02540291) in patients with advanced solid tumors.[3]

Study Design:

-

Population: 30 patients with advanced tumors, including colorectal, pancreatic, and head and neck cancers.[4]

-

Dosing: Oral, once-daily administration in escalating dose cohorts of 125, 250, 500, and 750 mg.[3][4]

-

Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, maximum tolerated dose (MTD), and recommended Phase 2 dose.[3]

Key Findings:

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | Not reached |

| Dose-Limiting Toxicities | None observed |

| Treatment-Related Adverse Events (Grade ≥3) | 10% (3/30 patients) |

| Best Overall Response | Stable Disease |

| Patients with Stable Disease | 23% (7/30 patients) |

| Stable Disease Duration ≥18 weeks | 4 of 7 patients |

| Metabolic Responses | 20% (3/15 patients) |

| Data from the first-in-human Phase I study of E7046.[3][4] |

Conclusion: E7046 demonstrated a manageable safety profile and showed signs of immunomodulatory activity.[3] The 250 mg and 500 mg doses were proposed for further development in combination therapy settings.[3]

Signaling Pathway

The following diagram depicts the mechanism of action for E7046 in the tumor microenvironment.

Caption: Mechanism of action of E7046.

Conclusion

The landscape of potential anti-cancer therapeutics includes a diverse array of compounds at various stages of development. IDR-E804 has emerged as a promising preclinical candidate that targets multiple kinases integral to tumor growth and angiogenesis. Its ability to inhibit VEGFR-2, STAT-3, and Src signaling pathways provides a strong rationale for its further investigation. Separately, E7046 illustrates a different therapeutic strategy, targeting the tumor microenvironment to unleash an anti-tumor immune response, and has shown a manageable safety profile in early clinical trials. For researchers, scientists, and drug development professionals, understanding the distinct mechanisms and developmental stages of such compounds is crucial for advancing the field of oncology. Further research is warranted to fully elucidate the therapeutic potential of IDR-E804 and to progress agents like E7046 through the clinical development pipeline.

References

- 1. This compound inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Indirubin Derivative E804

An In-depth Technical Guide to the Physicochemical and Biological Properties of Indirubin Derivative E804

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is a semi-synthetic derivative of indirubin, a bioactive compound isolated from the traditional Chinese medicine Danggui Longhui Wan.[1][2] E804 was developed to improve upon the poor solubility and bioavailability of its parent compound, indirubin, which has limited its therapeutic application despite its known anti-leukemic and anti-inflammatory properties.[3][4] The addition of a hydrophilic dihydroxypropyl side chain significantly enhances its aqueous solubility and pharmacological profile.[1][3]

E804 has garnered significant attention in oncological and immunological research as a multi-target kinase inhibitor.[1][5] It potently and directly inhibits key signaling proteins involved in cell proliferation, survival, and angiogenesis, most notably the Src-STAT3 signaling pathway.[6][7][8] Its ability to induce apoptosis in cancer cells and suppress inflammatory responses makes it a promising candidate for further investigation in drug development.[2][4][5] This guide provides a comprehensive overview of the physicochemical properties, biological activities, and experimental methodologies associated with this compound.

Physicochemical Properties